![molecular formula C29H23NO3 B14590472 {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid CAS No. 61576-38-3](/img/structure/B14590472.png)
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a tetraphenylprop-2-en-1-ylidene group bonded to an aminooxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid typically involves multiple steps, starting with the preparation of the tetraphenylprop-2-en-1-ylidene intermediate. This intermediate is then reacted with aminooxyacetic acid under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}propionic acid
- {[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}butyric acid
Uniqueness
{[(1,2,3,3-Tetraphenylprop-2-en-1-ylidene)amino]oxy}acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetraphenylprop-2-en-1-ylidene group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
Properties
CAS No. |
61576-38-3 |
|---|---|
Molecular Formula |
C29H23NO3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
2-(1,2,3,3-tetraphenylprop-2-enylideneamino)oxyacetic acid |
InChI |
InChI=1S/C29H23NO3/c31-26(32)21-33-30-29(25-19-11-4-12-20-25)28(24-17-9-3-10-18-24)27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2,(H,31,32) |
InChI Key |
KJDQBRAUYRJVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=NOCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


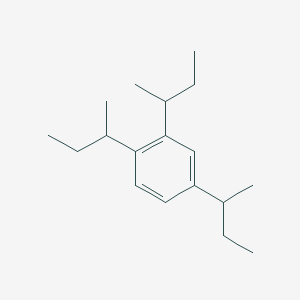
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)


![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
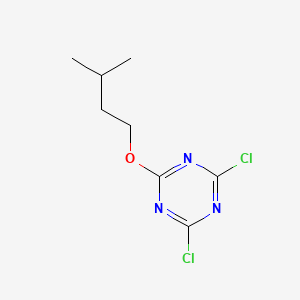
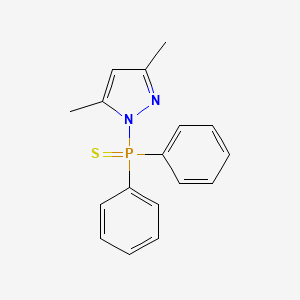
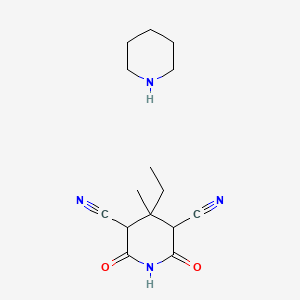
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
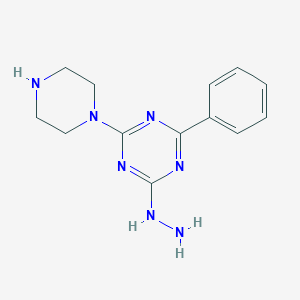
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
